molecular formula C15H11NO3 B1683567 Viridicatol CAS No. 14484-44-7

Viridicatol

Cat. No.: B1683567
CAS No.: 14484-44-7
M. Wt: 253.25 g/mol
InChI Key: QIJIOTTYIGBOQA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Viridicatol, a quinoline alkaloid, primarily targets mast cells . Mast cells play a crucial role in the immune system, particularly in allergic reactions. They are responsible for the release of histamine and other inflammatory mediators during an allergic response .

Mode of Action

This compound interacts with mast cells, suppressing their activation . It inhibits the accumulation of Ca2+ in mast cells, which is a critical step in their activation process . By blocking this process, this compound prevents the release of inflammatory mediators from mast cells .

Biochemical Pathways

This compound affects the MAPK and JAK-STAT signaling pathways . These pathways are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By suppressing these pathways, this compound inhibits the activation of mast cells, thereby alleviating allergic responses .

Result of Action

The action of this compound results in the alleviation of allergy symptoms. It decreases the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, while promoting the production of interleukin-10 in the serum . Additionally, this compound repairs the intestinal barrier in mice by inhibiting the degranulation of intestinal mast cells .

Action Environment

The action of this compound may be influenced by various environmental factors. As a deep-sea-derived compound, it may have unique stability and efficacy characteristics related to its marine origin . .

Biochemical Analysis

Biochemical Properties

Viridicatol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These enzymes are crucial in extracellular matrix degradation, and their inhibition by this compound suggests potential therapeutic applications in preventing tumor metastasis and invasion . Additionally, this compound has been shown to suppress mast cell activation, which is essential in allergic reactions . This suppression is achieved by inhibiting the accumulation of calcium ions in mast cells, thereby preventing their degranulation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In HT1080 human fibrosarcoma cells, this compound inhibits the activities and expressions of MMP-2 and MMP-9, which are involved in tumorigenesis . Furthermore, in a mouse model of ovalbumin-induced food allergy, this compound alleviates allergy symptoms by decreasing levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α . It also promotes the production of interleukin-10 and repairs the intestinal barrier by inhibiting mast cell degranulation . These effects highlight this compound’s potential as a therapeutic agent for allergic diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions. It inhibits the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways . Specifically, this compound inhibits the phosphorylation of JNK, ERK, P38, and STAT6 proteins, which are crucial in mast cell activation and allergic responses . Additionally, molecular docking studies have shown that this compound effectively binds to MMP-2 and MMP-9, further elucidating its inhibitory effects on these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, this compound consistently alleviated allergy symptoms and repaired the intestinal barrier in mice over time . These findings suggest that this compound has long-term therapeutic potential without significant degradation or loss of efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of food allergy, this compound alleviated hypothermia, anaphylactic score, and diarrhea in a dose-dependent manner . Higher doses of this compound led to more significant suppression of allergen-specific immunoglobulin E, histamine, mast cell protease-1, and tumor necrosis factor-α . No toxic or adverse effects were observed at high doses, indicating a favorable safety profile for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its anti-inflammatory and anti-tumor activities. It interacts with enzymes such as MMP-2 and MMP-9, which are regulated by the MAPK signaling pathway . By inhibiting these enzymes, this compound disrupts the degradation of the extracellular matrix, thereby preventing tumor metastasis and invasion . Additionally, this compound’s interaction with mast cells and its inhibition of calcium ion accumulation further highlight its role in metabolic pathways related to allergic responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its ability to inhibit calcium ion accumulation in mast cells suggests that it may interact with calcium transporters or channels . Furthermore, this compound’s distribution within tissues, particularly in the intestinal barrier, indicates its potential for targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. Studies have shown that this compound localizes within mast cells, where it inhibits degranulation and stabilizes the cells . This localization is likely facilitated by specific targeting signals or post-translational modifications that direct this compound to mast cells and other relevant compartments . Understanding this compound’s subcellular localization can provide insights into its precise mechanisms of action and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: Viridicatol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups in its structure .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives with altered functional groups .

Properties

IUPAC Name

3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIOTTYIGBOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893995
Record name Viridicatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14484-44-7
Record name Viridicatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of viridicatol in alleviating allergic responses?

A1: this compound exerts its anti-allergic effects primarily by suppressing the activation of mast cells [, , , , ]. This is achieved through the inhibition of key signaling pathways, namely the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways [, ].

Q2: How does this compound affect the MAPK and JAK-STAT signaling pathways?

A2: this compound inhibits the phosphorylation of several key proteins involved in these pathways. These include c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), p38 MAP kinases, and signal transducer and activator of transcription 6 (STAT6) []. This inhibition effectively blocks downstream signaling events responsible for mast cell degranulation and the release of pro-inflammatory mediators [, , ].

Q3: Beyond its effects on signaling pathways, how else does this compound contribute to mast cell stabilization?

A3: this compound has been shown to suppress calcium (Ca2+) influx in mast cells []. This is significant because Ca2+ influx is a critical step in the process of mast cell degranulation, which releases histamine and other allergic mediators.

Q4: What are the downstream effects of this compound's anti-allergic activity in vivo?

A4: In mouse models of ovalbumin-induced food allergy, this compound treatment has been shown to:

  • Alleviate allergy symptoms []
  • Decrease levels of specific immunoglobulin E (IgE), mast cell protease-1, histamine, and tumor necrosis factor-alpha (TNF-α) []
  • Promote the production of interleukin-10 (IL-10), an anti-inflammatory cytokine []
  • Downregulate the population of B cells and mast cells in the spleen []
  • Upregulate the population of regulatory T cells (Tregs) in the spleen []

Q5: Does this compound impact the intestinal barrier in the context of food allergy?

A5: Yes, studies show that this compound can alleviate intestinal villus injury and inhibit the degranulation of intestinal mast cells, thereby promoting intestinal barrier repair in mice with food allergies [].

Q6: Does this compound exhibit anti-inflammatory effects beyond its anti-allergic properties?

A6: Yes, research suggests that this compound also possesses anti-inflammatory effects in other contexts. For example, it has been shown to suppress the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglia cells [].

Q7: What is the mechanism behind this compound's broader anti-inflammatory activity?

A7: Studies point to this compound's ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway in LPS-stimulated cells []. This inhibition prevents the phosphorylation and degradation of IκBα, ultimately blocking the translocation of the NF-κB p65/p50 heterodimer to the nucleus and reducing the expression of pro-inflammatory cytokines [].

Q8: What specific pro-inflammatory cytokines are downregulated by this compound?

A8: this compound treatment has been shown to reduce the mRNA expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and TNF-α in LPS-stimulated cells [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C15H11NO3, and its molecular weight is 253.25 g/mol [].

Q10: Has the structure of this compound been confirmed through X-ray crystallography?

A10: Yes, the structure of this compound has been unambiguously established through X-ray diffraction analysis, confirming its quinolone alkaloid structure [, ].

Q11: Are there other spectroscopic techniques used to characterize this compound?

A11: Absolutely. Besides X-ray diffraction, researchers utilize a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): One-dimensional (1H and 13C NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY, ROESY) NMR experiments provide detailed information about the structure and connectivity of atoms within the molecule [, , ].
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and atmospheric pressure chemical ionization (APCI) coupled with MS are used to determine the molecular mass and fragmentation pattern, aiding in structural elucidation [, , , ].
  • UV-Vis Spectroscopy: This technique helps identify the presence of chromophores and provides information about the electronic structure of the molecule [].

Q12: What is known about the biosynthesis of this compound in Penicillium species?

A12: this compound biosynthesis involves a fascinating multi-step pathway:

  • Precursors: Anthranilic acid and a phenylpropane unit (e.g., phenylalanine) are the initial precursors [].
  • Intermediate Compounds: These precursors combine to form benzodiazepine intermediates, specifically cyclopenin and cyclopenol [, , ].
  • Cyclopenase Enzyme: A key enzyme, cyclopenase, catalyzes the transformation of cyclopenin and cyclopenol into viridicatin and this compound, respectively. This reaction involves the removal of carbon dioxide (CO2) and methylamine (CH3NH2) [, ].
  • Cytochrome P450 Involvement: Recent studies have identified a cytochrome P450 enzyme, VdoD, involved in the meta-hydroxylation step during this compound biosynthesis in Penicillium palitans []. This enzyme converts cyclopenin to a hydroxylated intermediate, which then rearranges to form this compound [].

Q13: Where is cyclopenase primarily located within the fungal cells?

A13: Cyclopenase is primarily associated with the inner side of the protoplasma membrane of conidiospores in Penicillium cyclopium [].

Q14: Can this compound be chemically synthesized?

A14: Yes, several synthetic routes for this compound have been developed, including:

  • Darzens Condensation/Friedel-Crafts Alkylation: This strategy involves the reaction of dichloroacetanilides with aromatic aldehydes followed by a cyclization step [].
  • Regioselective Ring Expansion of Isatins: This method utilizes in situ-generated α-aryldiazomethanes to react with isatins, leading to the formation of viridicatin alkaloids, including this compound [].

Q15: What are some promising areas for future research on this compound?

A15: Given its promising bioactivities, further investigations are warranted in the following areas:

    Q16: What are the potential applications of this compound based on current research?

    A16: While still in the pre-clinical stage, this compound holds promise for various applications, including:

    • Anti-Tumor Potential: Although less studied, some evidence points to potential anti-tumor activity of this compound, warranting further exploration [].

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